molecular formula C24H26F6N4O2 B11507172 7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11507172
M. Wt: 516.5 g/mol
InChI Key: IFEGEBUBZWULFQ-UHFFFAOYSA-N
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Description

7-(2-Cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the pyrimido[4,5-d][1,3]diazine core, followed by the introduction of the cyclohexylethyl and phenylethyl groups. The trifluoromethyl groups are usually introduced via trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexylethyl and phenylethyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimido[4,5-d][1,3]diazine core.

    Substitution: Various substitution reactions can be performed on this compound, particularly at the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers are investigating its use as a lead compound for the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through its binding to these targets, which can modulate their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: This compound is unique due to its specific combination of functional groups and its pyrimido[4,5-d][1,3]diazine core.

    Other Pyrimido[4,5-d][1,3]diazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.

Uniqueness

The uniqueness of 7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H26F6N4O2

Molecular Weight

516.5 g/mol

IUPAC Name

7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H26F6N4O2/c25-23(26,27)22(24(28,29)30)18-19(31-17(33-22)12-11-15-7-3-1-4-8-15)34(21(36)32-20(18)35)14-13-16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,31,33)(H,32,35,36)

InChI Key

IFEGEBUBZWULFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=NC(C3=C(N2)N(C(=O)NC3=O)CCC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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